molecular formula C22H30ClNO2 B13735905 Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride CAS No. 15565-25-0

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride

Cat. No.: B13735905
CAS No.: 15565-25-0
M. Wt: 375.9 g/mol
InChI Key: BCGDCZGPPPEFGM-UHFFFAOYSA-N
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Description

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride is a chemical compound with the molecular formula C22-H29-N-O2.Cl-H and a molecular weight of 375.98 . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a 3,4-dimethoxyphenethyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride typically involves the reaction of piperidine with benzyl chloride and 3,4-dimethoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

15565-25-0

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

4-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-24-21-9-8-19(17-22(21)25-2)10-13-23-14-11-20(12-15-23)16-18-6-4-3-5-7-18;/h3-9,17,20H,10-16H2,1-2H3;1H

InChI Key

BCGDCZGPPPEFGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCC(CC2)CC3=CC=CC=C3)OC.Cl

Origin of Product

United States

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